N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide
Description
N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a methoxyphenyl group, and a dimethylamino group.
Properties
IUPAC Name |
N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-19(2,17(23)20-3)13-21-18(24)22-11-7-9-15(22)12-14-8-5-6-10-16(14)25-4/h5-6,8,10,15H,7,9,11-13H2,1-4H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSCTZBRGSRTSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N1CCCC1CC2=CC=CC=C2OC)C(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the functional groups. One common synthetic route involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Introduction of the Methoxyphenyl Group: This step involves the alkylation of the pyrrolidine ring with a methoxyphenyl halide under basic conditions.
Addition of the Dimethylamino Group: This can be done through a reductive amination reaction using a suitable amine and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-hydroxyphenyl)methyl]pyrrolidine-1-carboxamide
- N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-chlorophenyl)methyl]pyrrolidine-1-carboxamide
Uniqueness
N-[2,2-dimethyl-3-(methylamino)-3-oxopropyl]-2-[(2-methoxyphenyl)methyl]pyrrolidine-1-carboxamide is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and can lead to different applications and effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
